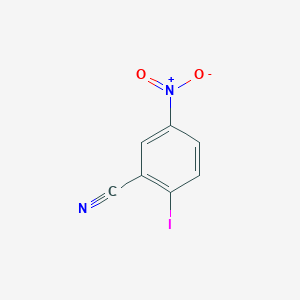

2-Iodo-5-nitrobenzonitrile

Vue d'ensemble

Description

2-Iodo-5-nitrobenzonitrile (CAS No.: 101421-15-2) is a chemical compound with the molecular formula C7H3IN2O2 and a molecular weight of 274.02 g/mol . It falls within the class of organic compounds known as benzonitriles . This compound is primarily used for research purposes and is not intended for human use or patient treatment .

Physical And Chemical Properties Analysis

- Solubility : The solubility of 2-Iodo-5-nitrobenzonitrile varies depending on the solvent. Researchers should select an appropriate solvent for preparing stock solutions based on its solubility profile .

- Storage : Proper storage conditions are crucial to maintain compound stability. It is recommended to store the compound at room temperature (RT) or at -20°C or -80°C, depending on the storage period .

- Formulation : Researchers may need to formulate 2-Iodo-5-nitrobenzonitrile for in vivo experiments. Calculating dosages and selecting suitable solvents (e.g., DMSO, Tween 80, ddH2O) are essential steps .

Applications De Recherche Scientifique

Organic Synthesis

2-Iodo-5-nitrobenzonitrile: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. It serves as an electrophile in coupling reactions and can be used to introduce iodine and nitro groups into organic frameworks. These functionalities are pivotal in creating compounds with potential pharmacological activities .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-5-nitrobenzonitrile is utilized as an intermediate in the synthesis of various drugs. Its transformation into different derivatives allows for the development of new medicinal compounds, including potential treatments for cancer and inflammatory diseases .

Material Science

This compound finds applications in material science due to its ability to act as a precursor for the synthesis of organic semiconductors and other electronic materials. Its incorporation into polymers and small molecules can alter their electronic properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) .

Analytical Chemistry

2-Iodo-5-nitrobenzonitrile: is used in analytical chemistry as a standard or reference compound in various spectroscopic and chromatographic techniques. Its distinct chemical structure allows for accurate calibration and method development in the analysis of complex mixtures .

Biochemistry

In biochemistry, the compound’s derivatives are explored for their interactions with biological macromolecules. Studies have investigated its metabolism and transformation within living systems, providing insights into the biochemical pathways and potential toxicological effects .

Environmental Impact Studies

Environmental studies utilize 2-Iodo-5-nitrobenzonitrile to assess its behavior and fate in the environment. Research focuses on its biodegradation, potential bioaccumulation, and the effects on ecosystems to ensure safe industrial and laboratory practices .

Industrial Applications

Industrially, 2-Iodo-5-nitrobenzonitrile is involved in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability under various conditions make it a versatile building block in the production of a wide range of industrial products .

Safety and Hazards

As with any chemical compound, safety precautions are necessary. Researchers should handle 2-Iodo-5-nitrobenzonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by suppliers .

Mécanisme D'action

Pharmacokinetics

02 g/mol and its chemical structure could influence its pharmacokinetic properties.

Action Environment

The action of 2-Iodo-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquids as alternatives to conventional inorganic acids in hydroxylamine stabilization can lead to the formation of several eco-friendly hydroxylamine ionic liquid salts that exhibit better reactivity .

Propriétés

IUPAC Name |

2-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCINXJWGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593537 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101421-15-2 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)

![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)